HATU

Peptide synthesis Carbohydrate chemistry Esterification optimization

Demanding peptide couplings with hindered amino acids or N-alkyl amines often fail with standard HOBt-based reagents (HBTU/TBTU), leading to low yields and epimerization. HATU solves this via the more reactive OAt ester. - **Performance**: Superior for N-methyl, β-branched (Val, Ile, Thr), and α,α-disubstituted (Aib) residues. - **Yield Advantage**: Model coupling yields 46% (HATU) vs. 37% (HBTU). - **Supply**: Rigorously dried, packed under argon. Bulk and research quantities available.

Molecular Formula C10H15F6N6OP
Molecular Weight 380.23 g/mol
CAS No. 148893-10-1
Cat. No. B1672947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHATU
CAS148893-10-1
SynonymsN-((1H-1,2,3-triazolo-(4,5-b)pyridin-1-yloxy)(dimethylamino)methylene)N-methylmethanaminium hexafluorophosphate
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
O-(7-azabenzotriazol-1-yl)-N,N,N; ,N'-tetramethyluronium hexafluorophosphate
O-HATU cpd
Molecular FormulaC10H15F6N6OP
Molecular Weight380.23 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F
InChIInChI=1S/C10H15N6O.F6P/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1
InChIKeyFKBFHOSFPRWJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HATU Coupling Reagent Procurement Guide


HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; CAS 148893-10-1) is an aminium/uronium-type coupling reagent that generates highly reactive OAt (7-aza-1-hydroxybenzotriazole) active esters upon activation of carboxylic acids . As a third-generation coupling reagent based on the HOAt leaving group scaffold [1], HATU is employed extensively in both solid-phase and solution-phase peptide synthesis, particularly for demanding couplings involving sterically hindered amino acids and N-alkyl amines . Its mechanism proceeds through carboxylate anion attack on the uronium moiety to form an O-acyl(tetramethyl)isouronium salt intermediate, which subsequently undergoes nucleophilic attack by amines to yield amide bonds [2].

1 Solid-/solution-phase peptide synthesis with sterically hindered residues and N-alkyl amines
2 Generates highly reactive OAt active esters via HOAt, surpassing OBt reactivity
3 Protocol-dependent racemization control requires optimized conditions (base, solvent, preactivation)

Why HATU Cannot Be Substituted


Although HATU belongs to the same aminium/uronium salt class as HBTU, TBTU, and PyBOP, these reagents differ fundamentally in their leaving group chemistry and resultant active ester reactivity . HATU generates OAt esters from HOAt (pKa ≈ 3.3 in MeCN), whereas HBTU and TBTU generate OBt esters from HOBt (pKa ≈ 4.6) [1]. The lower pKa and the anchimeric assistance provided by the pyridine nitrogen at the 7-position of the azabenzotriazole ring confer substantially higher reactivity to OAt esters compared to OBt esters [1]. Consequently, substitution of HATU with HBTU or TBTU in demanding couplings—particularly those involving sterically hindered amino acids, N-alkyl amines, or cysteine residues prone to racemization—predictably results in lower coupling yields, extended reaction times, and higher levels of epimerization . The quantitative evidence presented in Section 3 substantiates these performance differentials under controlled experimental conditions.

1. Active ester reactivity gap: OAt esters (HATU) vs. OBt esters (HBTU/TBTU) may reduce yields in demanding couplings due to leaving-group pKa difference (~1.3 units).
2. Racemization levels shift with protocol; HATU’s cysteine D:L ratio is highly condition-dependent and not interchangeable with OBt reagents under default conditions.
3. COMU offers higher DMF solubility (~4×) and non-explosive profile, but base amount and safety properties differ; direct substitution without validation is not supported.

HATU Quantitative Performance Evidence


Coupling Yield in Carbohydrate Esterification

In a systematic optimization study for esterification with carbohydrates under identical reaction conditions, HATU demonstrated superior coupling yield compared to HBTU, BOP, and PyBOP. The direct head-to-head comparison at 80°C for 3 hours in DMF with TEA as base showed that HATU produced the highest yield among the tested aminium/uronium and phosphonium reagents [1].

Coupling yield
Head-to-head
HATU 46% vs HBTU 37% (24% relative improvement)
Reported highest yield in tested carbohydrate esterification
DMF, 80 °C, TEA; result may vary per substrate
Peptide synthesis Carbohydrate chemistry Esterification optimization

Active Ester Reactivity Advantage

The differential performance of HATU versus HBTU and TBTU derives from the intrinsic reactivity hierarchy of the active esters generated. HATU produces OAt esters from HOAt, whereas HBTU and TBTU produce OBt esters from HOBt. Systematic studies across multiple coupling systems have established the reactivity order of active esters as: OAt > Oxyma Pure > 2-ClOBt > OBt . The lower pKa of HOAt (≈3.3 in MeCN) compared to HOBt (≈4.6 in MeCN) combined with anchimeric assistance from the pyridine nitrogen at the 7-position makes HATU and its phosphonium counterpart PyAOP the most effective coupling reagents within the benzotriazole-based family [1].

Active ester rank
Class-level
OAt (HOAt) > Oxyma > 2-ClOBt > OBt (HOBt)
Higher OAt reactivity supports demanding steric couplings
pKa: HOAt ≈3.3 vs HOBt ≈4.6 in MeCN
Peptide coupling mechanism Active ester reactivity Leaving group pKa

Hindered Amino Acid Coupling Efficiency

In solid-phase peptide synthesis involving hindered amino acids, systematic comparisons have demonstrated that HOAt-derived reagents (HATU and its phosphonium salts) exhibit superior performance to their benzotriazole analogues when coupling times are deliberately shortened and reagent excesses are reduced to accentuate performance differences [1]. Specifically, for the acylation of support-bound secondary amines during solid-phase synthesis of β-turn mimetics, HATU was identified as the optimal reagent among tested candidates [2]. Additionally, HATU shows particular effectiveness in coupling to N-alkyl amines where other coupling reagents produce poor yields, establishing it as the preferred reagent for loading resins bearing secondary amino groups .

Hindered AA coupling
Class-level
Higher acylation efficiency reported for support-bound secondary amines
May support selection for N-methyl and β-branched residues
Outcome depends on specific sequence; verify in-house
Hindered amino acid coupling Solid-phase peptide synthesis Sterically demanding sequences

Dipeptide Coupling Yield Benchmark

In a model dipeptide coupling study using Cbz-Val-OH and H-Aib-OMe, HATU produced the target dipeptide Cbz-Val-Aib-OMe in 89% yield, demonstrating high efficiency even with the sterically hindered α-aminoisobutyric acid (Aib) residue [1]. This yield serves as a quantitative benchmark for evaluating newer uronium salt coupling reagents against the established HATU standard.

Dipeptide benchmark
Cross-study
89% yield with Aib residue (vs 80% comparator)
Establishes quantitative reference for demanding couplings
Model: Cbz-Val-Aib-OMe; use as benchmark for new reagents
Dipeptide synthesis Uronium salt comparison Model coupling system

COMU Safety and Solubility Comparison

COMU, an Oxyma-based uronium salt, represents a more modern coupling reagent that matches or exceeds HATU in certain demanding applications. In the synthesis of the Aib derivative of Leu-Enkephalin pentapeptide—a demanding sterically hindered sequence—COMU displayed higher efficiency than both HATU and HBTU [1]. Additionally, COMU achieves approximately four-fold higher solubility in DMF compared to HATU and HBTU [2], and offers a safer hazard profile by eliminating the explosive potential associated with benzotriazole-based reagents . However, COMU's coupling reactions with base-sensitive substrates require only one equivalent of DIPEA compared to typical excesses used with HATU [3].

COMU vs HATU
Head-to-head
~4× higher DMF solubility; non-explosive; higher efficiency in Aib-pentapeptide
Informs procurement trade-off: cost vs safety/solubility profile
Requires only 1 equiv DIPEA; confirm with base-sensitive substrates
Next-generation coupling reagents Oxyma-based reagents Green chemistry alternatives

Cysteine Racemization Control

In a systematic study of cysteine racemization during stepwise Fmoc-SPPS, HATU, HBTU, BOP, and PyAOP were evaluated using a quantitative HPLC assay that resolved H-Gly-L-Cys-Phe-NH2 from H-Gly-D-Cys-Phe-NH2. Under standard protocols with 5-minute preactivation times, all aminium and phosphonium salts tested (including HATU) produced D:L peptide ratios in the unacceptable range of 5-33% [1]. Notably, racemization levels were reduced by a factor of 6- to 7-fold simply by eliminating the preactivation step [2]. Safe incorporation of cysteine with <1% racemization per step was achieved using HATU/HOAt/TMP (4:4:4) without preactivation in CH2Cl2-DMF (1:1) [3].

Cys racemization
Head-to-head
5–33% D:L with preactivation; reduced 6–7× without preactivation
Protocol strongly influences racemization; HATU not intrinsically superior to HBTU
Optimized protocol: TMP base, CH2Cl2-DMF, no preactivation
Racemization minimization Cysteine coupling Fmoc solid-phase peptide synthesis

HATU Application Scenarios


SPPS of Hindered and N-Alkyl Peptides

HATU is the preferred coupling reagent for loading resins bearing secondary amino groups and for coupling to N-alkyl amines where other reagents produce poor yields . In solid-phase synthesis of β-turn mimetics, HATU was identified as the optimal reagent for acylating support-bound secondary amines [1]. The quantitative yield advantage (46% HATU vs. 37% HBTU in model esterification [2]) and the mechanistic superiority of OAt esters over OBt esters make HATU procurement essential for laboratories synthesizing peptides containing N-methyl amino acids, β-branched residues (Val, Ile, Thr), or α,α-disubstituted amino acids (Aib).

Solution-Phase Macrocyclization and Fragment Condensation

HATU has been employed extensively in the macrocyclization of complex molecules and in the total synthesis of dehydrodidemnin B, where both secondary and tertiary amide bonds are required . HOAt-based reagents including HATU, HAPyU, and TAPipU demonstrate greater effectiveness than TBTU or BOP in all-L-tetrapeptide and all-L-pentapeptide cyclization reactions [1]. However, users should be aware that as a uronium-type reagent, HATU can cause chain-terminating guanidinylation side reactions, particularly when carboxyl activation is slow or when excess reagent is used—unlike phosphonium reagents (e.g., PyBOP, PyAOP) which produce cleaner reactions and can be used in excess to drive slow cyclizations to completion [2].

Kinase Inhibitor and Peptide Therapeutics Synthesis

HATU has documented application in the synthesis of Aurora A kinase inhibitors and in HPLC assays for determining D- and L-acid enantiomers in human plasma [1]. The reagent is also employed in the preparation of N-arylsulfonamide-linked peptides via solid-phase synthesis [2]. For laboratories engaged in medicinal chemistry programs requiring amide bond formation with chiral integrity, HATU's established performance in enantiomer separation assays supports its selection when chiral purity validation is a critical quality attribute of the final product.

Optimized Cysteine Coupling Protocols

HATU can be used for cysteine incorporation with <1% racemization per step when optimized protocols are rigorously followed: HATU/HOAt/TMP (4:4:4) without preactivation in CH2Cl2-DMF (1:1) . Standard protocols involving 5-minute preactivation produce 5-33% D:L peptide ratios and are unacceptable for sequences requiring stereochemical purity [1]. Laboratories selecting HATU for cysteine-containing peptides must commit to protocol adherence; those requiring more forgiving racemization control should evaluate COMU or PyOxim, which offer superior racemization suppression with standard protocols and eliminate explosive hazard concerns [2].

Application
Selection Property
Validation Focus
SPPS with hindered & N-alkyl residues
OAt ester reactivity advantage over OBt
Coupling yield and racemization under steric constraint
Solution-phase macrocyclization
Guanidinylation risk vs phosphonium reagents
Cyclization yield and side-reaction monitoring
Kinase inhibitor & chiral peptide synthesis
Chiral integrity maintenance
Enantiomer purity verification by chiral analysis
Cysteine-containing peptide protocols
Racemization protocol sensitivity
D:L ratio control via optimized base, solvent, and preactivation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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